molecular formula C10H9N3O3S B1488491 6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 2097945-93-0

6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No. B1488491
CAS RN: 2097945-93-0
M. Wt: 251.26 g/mol
InChI Key: UYNASNVGPUBHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Cyclisation and Isomerism in Heterocyclic Compounds

  • A study discusses the cyclisation of certain compounds to form derivatives that undergo ring-chain isomerisation, depending on solvent and substituent length, leading to heterocyclic ring opening. This indicates research into dynamic structural transformations within similar heterocyclic systems (Pryadeina et al., 2008).

Synthesis of Derivatives for Biological Activity

  • Another study details the synthesis of 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles for the preparation of new derivatives, indicating the exploration of these compounds for potential biological or pharmacological activities (Chang et al., 2003).

Development of Heterocyclic Systems with Biocidal Properties

  • Research on the hydrolysis and cyclization of certain carboxylates to form heterocyclic systems revealed some compounds with excellent biocidal properties against various microbes, suggesting the potential antimicrobial application of these chemical frameworks (Youssef et al., 2011).

One-Pot Synthesis Techniques

  • A study employing a one-pot, solvent-free synthesis technique demonstrates the formation of pyrido[2,3-d]pyrimidinone derivatives, highlighting advances in efficient chemical synthesis methods for complex heterocyclic compounds (Abdelrazek et al., 2019).

Fused Systems from Hydrazinopyridimines

  • Investigations into the condensation of substituted hydrazinopyrimidines leading to derivatives of pyrimido[6,1-c][1,2,4]-triazine and triazolo[4,3-c]pyrimidines suggest a focus on synthesizing novel heterocyclic compounds for various applications (Danagulyan et al., 2000).

properties

IUPAC Name

6-(cyclopropylmethyl)-7-oxo-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c14-9-7-6(8(10(15)16)17-12-7)11-4-13(9)3-5-1-2-5/h4-5H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNASNVGPUBHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NC3=C(SN=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid
Reactant of Route 2
6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid
Reactant of Route 3
6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid
Reactant of Route 4
6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid

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